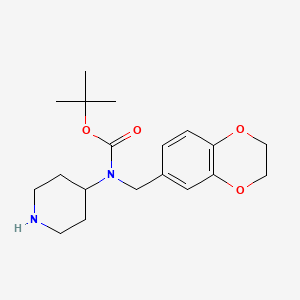
Tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group, a piperidine ring, and a benzodioxin moiety, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzodioxin moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce the benzodioxin ring to a dihydrobenzodioxin.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodioxin derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylcarbamate
- Tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Uniqueness
Tert-butyl (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(piperidin-4-yl)carbamate stands out due to its combination of a benzodioxin moiety and a piperidine ring, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C19H28N2O4 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(22)21(15-6-8-20-9-7-15)13-14-4-5-16-17(12-14)24-11-10-23-16/h4-5,12,15,20H,6-11,13H2,1-3H3 |
InChI-Schlüssel |
VYHBNPXKBMVLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





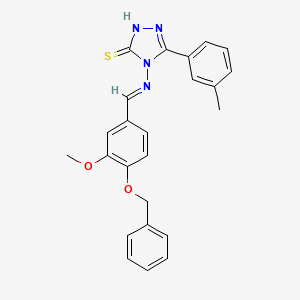
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
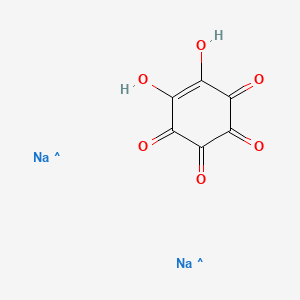
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
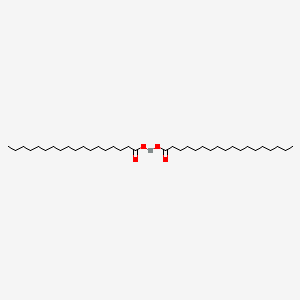
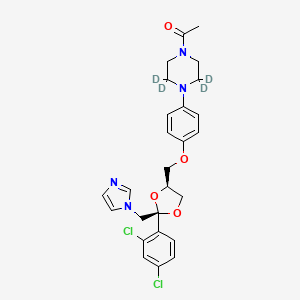
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)
![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)

